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molecular formula C13H14BrNO2 B045453 N-(4-Bromopentyl)phthalimide CAS No. 59353-62-7

N-(4-Bromopentyl)phthalimide

Cat. No. B045453
M. Wt: 296.16 g/mol
InChI Key: BSLLSMVCLJZMHT-UHFFFAOYSA-N
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Patent
US06479660B1

Procedure details

A one liter, four necked round bottom flask equipped with a mechanical stirrer, thermowatch and condenser was charged with acetone (500 ml), potassium phthalimide (92.5 g, 0.5 moles) and 1,4-dibromopentane (153 g, 0.665 moles). The resulting mixture was refluxed for 24 hours (HPLC showed 2.5% unreacted phthalimide), then cooled to 15° C. Solid sodium bromide was removed by suction filtration and one wash of the cake with acetone (50 ml). The solvent was removed using a rotary evaporator to give 187.2 g of a crude viscous yellow oil. Excess 1,4-dibromopentane (34.5 g) was removed by vacuum distillation at 35-40° C./0.3 mm of pressure, leaving 144.6 g (97.7%) of a yellow viscous oil.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
92.5 g
Type
reactant
Reaction Step Two
Quantity
153 g
Type
reactant
Reaction Step Two
Quantity
500 mL
Type
solvent
Reaction Step Two
Yield
97.7%

Identifiers

REACTION_CXSMILES
[C:1]1(=[O:11])[NH:5][C:4](=[O:6])[C:3]2=[CH:7][CH:8]=[CH:9][CH:10]=[C:2]12.[K].Br[CH2:14][CH2:15][CH2:16][CH:17]([Br:19])[CH3:18].C1(=O)NC(=O)C2=CC=CC=C12>CC(C)=O>[Br:19][CH:17]([CH3:18])[CH2:16][CH2:15][CH2:14][N:5]1[C:1](=[O:11])[C:2]2=[CH:10][CH:9]=[CH:8][CH:7]=[C:3]2[C:4]1=[O:6] |f:0.1,^1:11|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C1(C=2C(C(N1)=O)=CC=CC2)=O
Step Two
Name
Quantity
92.5 g
Type
reactant
Smiles
C1(C=2C(C(N1)=O)=CC=CC2)=O.[K]
Name
Quantity
153 g
Type
reactant
Smiles
BrCCCC(C)Br
Name
Quantity
500 mL
Type
solvent
Smiles
CC(=O)C

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
15 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
A one liter, four necked round bottom flask equipped with a mechanical stirrer
CUSTOM
Type
CUSTOM
Details
Solid sodium bromide was removed by suction filtration and one
WASH
Type
WASH
Details
wash of the cake with acetone (50 ml)
CUSTOM
Type
CUSTOM
Details
The solvent was removed
CUSTOM
Type
CUSTOM
Details
a rotary evaporator
CUSTOM
Type
CUSTOM
Details
to give 187.2 g of a crude viscous yellow oil
CUSTOM
Type
CUSTOM
Details
Excess 1,4-dibromopentane (34.5 g) was removed by vacuum distillation at 35-40° C./0.3 mm of pressure

Outcomes

Product
Name
Type
product
Smiles
BrC(CCCN1C(C=2C(C1=O)=CC=CC2)=O)C
Measurements
Type Value Analysis
AMOUNT: MASS 144.6 g
YIELD: PERCENTYIELD 97.7%
YIELD: CALCULATEDPERCENTYIELD 97.6%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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